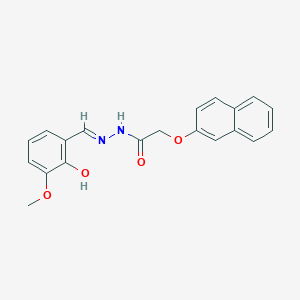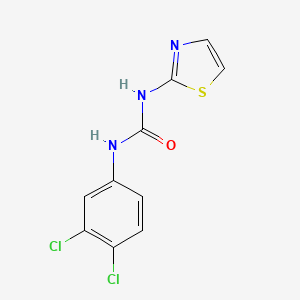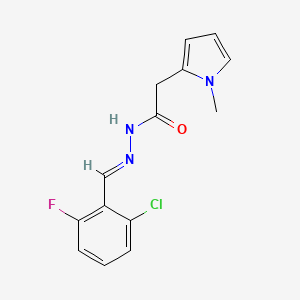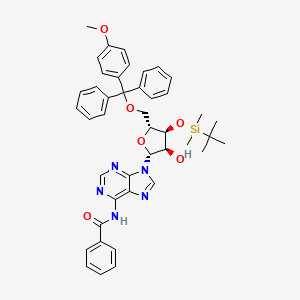
N'-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Hydroxy-3-methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazone gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(2-Hydroxy-3-methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Hydroxy-3-methoxybenzaldehyd und 2-(2-Naphthyloxy)acetohydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen könnte die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(2-Hydroxy-3-methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Ligand in der Koordinationschemie und Katalyse verwendet.
Biologie: Untersucht auf seine antimikrobiellen, antifungal und antikanker Eigenschaften.
Medizin: Potenzielles Therapeutikum zur Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N’-(2-Hydroxy-3-methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen aufzuklären.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(2-Hydroxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid
- N’-(3-Methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid
- N’-(2-Hydroxy-3-methoxybenzyliden)-2-(1-Naphthyloxy)acetohydrazid
Einzigartigkeit
N’-(2-Hydroxy-3-methoxybenzyliden)-2-(2-Naphthyloxy)acetohydrazid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können. Seine Kombination aus Hydroxy-, Methoxy- und Naphthyloxygruppen kann seine Wechselwirkung mit biologischen Zielstrukturen und seine Gesamtstabilität beeinflussen.
Eigenschaften
CAS-Nummer |
303085-91-8 |
|---|---|
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-8-4-7-16(20(18)24)12-21-22-19(23)13-26-17-10-9-14-5-2-3-6-15(14)11-17/h2-12,24H,13H2,1H3,(H,22,23)/b21-12+ |
InChI-Schlüssel |
CWBLDBUQGOLEBC-CIAFOILYSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11975434.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975436.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11975438.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)

![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)


